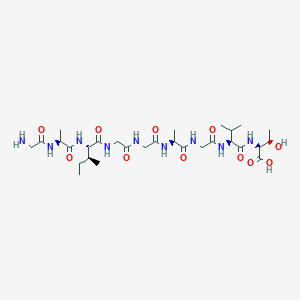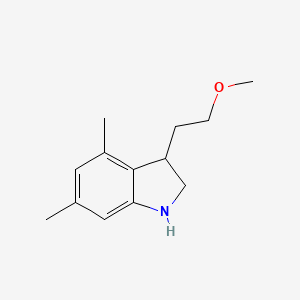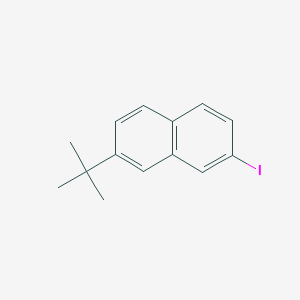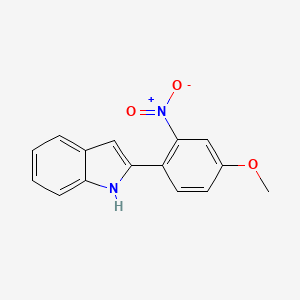
Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グリシル-L-アラニル-L-イソロイシルグリシルグリシル-L-アラニルグリシル-L-バリル-L-スレオニンは、複数のアミノ酸で構成された複雑なペプチド化合物です。
準備方法
合成経路と反応条件
グリシル-L-アラニル-L-イソロイシルグリシルグリシル-L-アラニルグリシル-L-バリル-L-スレオニンの合成には、通常、固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。
カップリング反応: 各アミノ酸は、HBTUやDICなどの試薬を使用して活性化され、樹脂に結合したペプチドに結合します。
脱保護: アミノ酸の保護基は、TFA(トリフルオロ酢酸)を使用して除去されます。
切断: 最終ペプチドは、樹脂から切断され、HPLC(高速液体クロマトグラフィー)を使用して精製されます。
工業生産方法
このペプチドの工業生産には、大規模なSPPSまたは組換えDNA技術が用いられる場合があり、この技術では、ペプチドがE. coliや酵母などの微生物システムで発現されます。組換えアプローチは、大量生産の場合、より費用対効果が高く、スケーラブルになる可能性があります。
化学反応の分析
反応の種類
グリシル-L-アラニル-L-イソロイシルグリシルグリシル-L-アラニルグリシル-L-バリル-L-スレオニンは、以下の化学反応を含むさまざまな化学反応を受ける可能性があります。
酸化: この反応は、メチオニンやシステインなどの特定のアミノ酸残基を修飾する可能性があります。
還元: ペプチド内のジスルフィド結合は、遊離チオールに還元される可能性があります。
置換: アミノ酸残基は、異なる特性を持つアナログを作成するために置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素または過ギ酸。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノール。
置換: 部位特異的変異誘発または化学修飾。
主な生成物
これらの反応の主な生成物は、加えられた特定の修飾によって異なります。たとえば、酸化はスルホキシドまたはスルホン誘導体をもたらす可能性がありますが、還元は遊離チオール基を持つペプチドをもたらします。
科学研究への応用
グリシル-L-アラニル-L-イソロイシルグリシルグリシル-L-アラニルグリシル-L-バリル-L-スレオニンは、科学研究において多様な用途があります。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: タンパク質-タンパク質相互作用と細胞シグナル伝達経路における役割について調査されています。
医学: 薬物送達や生体活性ペプチドとしての潜在的な治療用途があります。
産業: 新しいバイオマテリアルの開発や化粧品製剤の成分として使用されます。
科学的研究の応用
Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
作用機序
グリシル-L-アラニル-L-イソロイシルグリシルグリシル-L-アラニルグリシル-L-バリル-L-スレオニンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。このペプチドは、これらの標的に結合することによって、シグナル伝達、遺伝子発現、代謝調節などの細胞プロセスに影響を与え、生物学的経路を調節することができます。
類似化合物の比較
類似化合物
グリシル-L-アラニル-L-グルタミン: 構造的特徴は似ていますが、生物学的活性は異なる別のペプチドです。
L-アラニル-L-グルタミン: その安定性とバイオアベイラビリティのために、医学的および栄養的な分野で広く使用されています。
シクロ(L-アラニル-グリシン): 直鎖状ペプチドとは異なる特性を持つ環状ジペプチドです。
独自性
グリシル-L-アラニル-L-イソロイシルグリシルグリシル-L-アラニルグリシル-L-バリル-L-スレオニンは、その特定の配列とアミノ酸の組み合わせによって、ユニークな構造的および機能的特性を付与します。
参考文献
- Discovery and exploration of new solid forms of dipeptide: l-alanyl-l-glutamine
- Melting properties of peptides and their solubility in water
- Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine
類似化合物との比較
Similar Compounds
Glycyl-L-alanyl-L-glutamine: Another peptide with similar structural features but different biological activities.
L-alanyl-L-glutamine: Widely used in medical and nutritional fields for its stability and bioavailability.
Cyclo(L-alanyl-glycine): A cyclic dipeptide with distinct properties compared to linear peptides.
Uniqueness
Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties
References
- Discovery and exploration of new solid forms of dipeptide: l-alanyl-l-glutamine
- Melting properties of peptides and their solubility in water
- Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine
特性
CAS番号 |
647837-84-1 |
|---|---|
分子式 |
C29H51N9O11 |
分子量 |
701.8 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H51N9O11/c1-8-14(4)23(37-26(45)16(6)34-18(40)9-30)27(46)33-10-19(41)31-11-20(42)35-15(5)25(44)32-12-21(43)36-22(13(2)3)28(47)38-24(17(7)39)29(48)49/h13-17,22-24,39H,8-12,30H2,1-7H3,(H,31,41)(H,32,44)(H,33,46)(H,34,40)(H,35,42)(H,36,43)(H,37,45)(H,38,47)(H,48,49)/t14-,15-,16-,17+,22-,23-,24-/m0/s1 |
InChIキー |
XZFNMUPJBHQZRK-SCXAXOMSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)



![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)

![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)


![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
